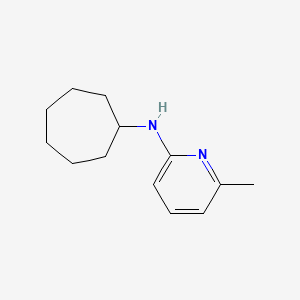
1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide is a synthetic compound that has shown potential in various scientific research applications. It is a cyclic imide that contains a benzimidazole ring and a cyclopentane ring. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide is not fully understood. However, studies have suggested that it may act by binding to specific target proteins and modulating their activity. For example, it has been shown to bind to the active site of topoisomerase II, thereby inhibiting its activity and preventing DNA replication and cell division.
Biochemical and Physiological Effects
Studies have shown that 1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide can affect various biochemical and physiological processes. For example, it can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of certain enzymes involved in protein degradation. It has also been shown to have a low toxicity profile in cell-based assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has a long shelf life. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the research on 1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to explore its mechanism of action in more detail, using techniques such as X-ray crystallography and NMR spectroscopy. Additionally, further studies could be conducted to optimize its synthesis and improve its bioavailability and pharmacokinetic properties.
Métodos De Síntesis
One of the commonly used methods for synthesizing 1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide is the reaction between 2-(aminomethyl) cyclopentanone and 2-carboxybenzaldehyde. The reaction is carried out in the presence of a catalyst, such as piperidine, under reflux conditions. The yield of the product obtained is typically high, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide has been used in various scientific research applications, such as drug discovery and development, medicinal chemistry, and biochemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and proteasome, which are involved in cancer cell proliferation and survival.
Propiedades
IUPAC Name |
1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c14-13(5-1-2-6-13)11(18)15-8-3-4-9-10(7-8)17-12(19)16-9/h3-4,7H,1-2,5-6,14H2,(H,15,18)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEGGNPHOYJCCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)NC2=CC3=C(C=C2)NC(=O)N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)

![2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)

![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
![3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)

![N-[(3-aminophenyl)methyl]-3,5-dichloro-N-methylpyridin-2-amine](/img/structure/B7575313.png)
![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)
![6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7575325.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7575333.png)
![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)